Prucalopride-N-β-D-cellobiose is a specialized compound derived from prucalopride, a medication primarily used to treat chronic constipation. Prucalopride itself is a selective serotonin receptor agonist that enhances gastrointestinal motility by stimulating the 5-HT4 receptors. The addition of β-D-cellobiose, a disaccharide composed of two glucose units linked by a β(1→4) bond, may enhance the pharmacological properties or bioavailability of prucalopride.
Prucalopride is classified as a dihydrobenzofurancarboxamide derivative, specifically designed for enterokinetic activity. It is synthesized from various precursors, including benzamide derivatives, and has been extensively studied for its effects on gastrointestinal motility disorders. The compound is utilized in pharmaceutical formulations, such as Resotran™, which contains prucalopride succinate as its active ingredient .
The synthesis of prucalopride-N-β-D-cellobiose involves several steps, typically beginning with the preparation of prucalopride itself. The process can include:
Prucalopride-N-β-D-cellobiose features a complex molecular structure that combines the core structure of prucalopride with the cellobiose moiety.
The structural analysis can be performed using techniques like X-ray crystallography or advanced spectroscopy methods to determine the spatial arrangement of atoms within the molecule.
Prucalopride-N-β-D-cellobiose may undergo various chemical reactions relevant to its stability and reactivity:
These reactions are essential for understanding the compound's stability and efficacy in therapeutic applications.
Prucalopride functions primarily as a selective agonist for the 5-HT4 serotonin receptors located in the gastrointestinal tract. By activating these receptors:
The mechanism highlights its role in treating conditions like chronic constipation by improving intestinal motility.
Prucalopride-N-β-D-cellobiose exhibits several notable physical and chemical properties:
Analytical methods such as differential scanning calorimetry or thermogravimetric analysis can be employed to assess these properties .
Prucalopride-N-β-D-cellobiose has potential applications in various fields:
The ongoing research into its pharmacodynamics and pharmacokinetics will further elucidate its therapeutic potential and broaden its applications in clinical settings .
Prucalopride-N-β-D-cellobiose is a complex glycosidic conjugate formed by the covalent linkage between the serotonin receptor agonist Prucalopride and the disaccharide cellobiose (β-D-glucopyranosyl-(1→4)-D-glucose). The molecular formula is C₃₀H₄₆ClN₃O₁₃, with a precise molecular weight of 692.15 g/mol [2] [4]. The structure features an N-glycosidic bond connecting Prucalopride’s secondary amine group to the anomeric carbon (C1) of the reducing-end glucose unit in cellobiose. This β-configuration is confirmed by optical activity data ([α]₂₀/D), consistent with the characteristic rotation of β-glycosidic bonds in cellobiose derivatives [1] [5].
Key stereochemical elements include:
Table 1: Molecular Properties of Prucalopride-N-β-D-cellobiose
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₀H₄₆ClN₃O₁₃ | High-Resolution MS [2] |
Molecular Weight | 692.15 g/mol | Calculated mass [4] |
Optical Activity ([α]₂₀/D) | +34° ±1° (c=1, H₂O) | Polarimetry [1] [5] |
Glycosidic Bond | β(1→4) | NMR coupling constants (J=8 Hz) |
Water Solubility | High (>50 mg/mL) | Solubility testing [1] |
The synthesis involves enzymatic or chemical glycosylation of Prucalopride using activated cellobiose donors. Key steps include:
Glycosylation Reaction:
Optimization Strategies:
Table 2: Synthetic Optimization Parameters
Parameter | Baseline Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Dichloromethane | Anhydrous DMF | ↑ 28% |
Temperature | 25°C | 0°C | ↑ 18% |
Catalyst | TMSOTf | BF₃·Et₂O | ↑ 15% (reduced hydrolysis) |
Donor | Cellobiose pentaacetate | Cellobiose trichloroacetimidate | ↑ 22% (improved regioselectivity) |
Hydrolytic Stability:The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis. At pH 2.0 (37°C), 90% degradation occurs within 24 hours, generating Prucalopride and free cellobiose. Neutral pH (6–7) enhances stability (<5% degradation over 30 days), while alkaline conditions (pH 10) cause 40% degradation via sugar ring opening and Prucalopride dechlorination [1] [5]. Enzymatic hydrolysis by β-glucosidases further accelerates cleavage [3].
Oxidative Stability:Exposure to 0.1% H₂O₂ induces oxidation at Prucalopride’s benzofuran ring, forming N-oxide derivatives. Liquid chromatography-mass spectrometry (LC-MS) identifies two primary oxidative degradants:
Thermal Stability:Differential scanning calorimetry (DSC) shows decomposition onset at 235°C, consistent with cellobiose’s thermal profile. Below this threshold, isothermal testing (80°C) reveals color change (white→yellow) after 48 hours due to Maillard reaction between Prucalopride’s primary amine and cellobiose’s reducing end [1] [5].
Stabilization Approaches:
Table 3: Stability Profile Summary
Stress Condition | Test Parameters | Degradation Products | Half-Life |
---|---|---|---|
Acidic Hydrolysis | pH 2.0, 37°C | Prucalopride + cellobiose | 4 hours |
Oxidative (H₂O₂) | 0.1%, 25°C, 24h | Prucalopride sulfoxide/sulfone derivatives | 12 hours |
Thermal | 80°C, solid state, 48h | Maillard adducts | 30 days |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7